molecular formula C12H11N3O B1681668 6-Methyl-2-(phenylazo)-3-pyridinol CAS No. 31993-01-8

6-Methyl-2-(phenylazo)-3-pyridinol

Cat. No. B1681668
CAS RN: 31993-01-8
M. Wt: 213.23 g/mol
InChI Key: LOCPVWIREQIGNQ-CCEZHUSRSA-N
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Description

6-Methyl-2-(phenylazo)-3-pyridinol is a compound that falls under the category of azo dyes . Azo dyes are a significant class of chromophores with diverse applications in scientific, industrial, and pharmaceutical sectors . They are characterized by the presence of azo groups in the main skeleton structure .


Synthesis Analysis

The synthesis of azo dye derivatives, such as 6-Methyl-2-(phenylazo)-3-pyridinol, often involves the incorporation of a heterocyclic moiety into the azo dye scaffold . This process improves the bioactive properties of the target derivatives . The pharmaceutical or drug industries often require a simplistic synthesis approach that can afford a wide range of azo dye derivatives .


Molecular Structure Analysis

Azo chromophores are a group of colorant organic materials characterized by the presence of azo groups in the main skeleton structure . There could be two azo groups (dis-azo), for instance, 6-hydroxy-1,4-dimethyl-2-oxo-5-((4-(phenyldiazenyl)phenyl)diazenyl)-1,2-dihydropyridine-3-carbonitrile has two basic azo skeletons .


Chemical Reactions Analysis

The synthesis of azo dye derivatives often involves reactions based on pyridine rings, cyclization, and cycloaddition reactions . A novel synthesis of amino-substituted-2-pyridone has been reported by Heo and co-workers . They carried out this reaction using a palladium catalyst under microwave irradiation and succeeded in producing 2-pyridones in good-to-high yields .

Scientific Research Applications

1. Chemical Structure and Dynamics

6-Methyl-2-(phenylazo)-3-pyridinol, also known as 2-phenylazo-5-nitro-6-methyl-pyridine in some contexts, has been studied for its chemical structure and dynamics. Michalski et al. (2005) investigated its synthesis, crystal structure, and vibrational and NMR spectra. They utilized X-ray crystallography and Fourier-transform infrared spectroscopy (FT-IR) to understand the molecular conformation and stability of the compound, finding it stabilized by non-classical hydrogen interactions in its crystal structure (Michalski et al., 2005).

2. Neuroprotective Applications

Bruno et al. (2000) explored the neuroprotective effects of several metabotropic glutamate receptor antagonists, including 6-Methyl-2-(phenylazo)-3-pyridinol (SIB-1757). They found that in cortical cultures, these compounds were protective against neurotoxicity induced by substances like N-methyl-D-aspartate (NMDA) and beta-amyloid peptide. This implies potential applications in the treatment of neurodegenerative disorders (Bruno et al., 2000).

3. Ligand Development and Photophysical Properties

In the realm of photophysics and ligand development, Cho et al. (2010) synthesized ligands related to 6-Methyl-2-(phenylazo)-3-pyridinol and developed Ir(III) complexes with these ligands. These complexes demonstrated enhanced solubility and tunable emission properties, suggesting their utility in developing advanced light-emitting devices (Cho et al., 2010).

4. Organometallic Chemistry and Catalysis

Research in organometallic chemistry and catalysis has also utilized derivatives of 6-Methyl-2-(phenylazo)-3-pyridinol. Ackermann et al. (2002) synthesized and characterized complexes of this compound with metals like molybdenum and investigated their electrochemical and spectroscopic properties. These studies are crucial for understanding the application of such complexes in catalysis and material science (Ackermann et al., 2002).

5. Electronic and Optical Properties

The electronic and optical properties of compounds related to 6-Methyl-2-(phenylazo)-3-pyridinol have been a subject of study, as demonstrated by Zedan et al. (2020). They analyzed the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, providing insights into their potential use in electronic and photonic applications (Zedan et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 4-(6-Methyl-2-benzothiazolyl)phenyl isocyanate, indicates that it may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also very toxic to aquatic life with long-lasting effects .

Future Directions

The synthesis of azo dye derivatives promises a bright scope in the future for the production of various 2-pyridone compounds with extended applications . Continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

properties

IUPAC Name

6-methyl-2-phenyldiazenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-9-7-8-11(16)12(13-9)15-14-10-5-3-2-4-6-10/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOCPVWIREQIGNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)O)N=NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00425754
Record name 3-Hydroxy-6-methyl-2-phenylazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(phenylazo)-3-pyridinol

CAS RN

31993-01-8
Record name 6-Methyl-2-(2-phenyldiazenyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31993-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SIB 1757
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031993018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-6-methyl-2-phenylazopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00425754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-2-(phenylazo)-3-pyridinol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
V Bruno, I Ksiazek, G Battaglia, S Lukic, T Leonhardt… - …, 2000 - Elsevier
We have used potent and selective non-competitive antagonists of metabotropic glutamate receptor subtype 5 (mGlu5) —- 2-methyl-6-phenylethynylpyridine (MPEP), [6-methyl-2-(…
Number of citations: 153 www.sciencedirect.com
MA Varney, NDP Cosford, C Jachec, SP Rao… - … of Pharmacology and …, 1999 - ASPET
Cell lines expressing the human metabotropic glutamate receptor subtype 5a (hmGluR5a) and hmGluR1b were used as targets in an automated high-throughput screening (HTS) …
Number of citations: 239 jpet.aspetjournals.org
D Kong, V Kotraiah - Journal of Molecular Neuroscience, 2012 - Springer
Oxidative stress is known to be one of the major factors underlying Parkinson’s disease (PD). One of the consequences of oxidative stress is lipid peroxidation. A toxic product of lipid …
Number of citations: 38 link.springer.com
F Fazio, S Notartomaso, E Aronica, M Storto… - …, 2008 - Elsevier
Recent evidence suggests that changes in the expression of membrane receptors/ion channels in cerebellar Purkinje cells contribute to the onset of cerebellar motor symptoms in …
Number of citations: 45 www.sciencedirect.com
P Bonsi, G Sciamanna, DA Mitrano… - European Journal of …, 2007 - Wiley Online Library
Striatal parvalbumin‐containing fast‐spiking (FS) interneurons provide a powerful feedforward GABAergic inhibition on spiny projection neurons, through a widespread arborization and …
Number of citations: 17 onlinelibrary.wiley.com
B Varga, F Kassai, I Gyertyán - Pharmacology Biochemistry and Behavior, 2012 - Elsevier
CB 1 receptor antagonists proved to be effective anti-obesity drugs, however, their depressive and anxiogenic effects became also evident. Finding solution to overcome these …
Number of citations: 20 www.sciencedirect.com
A Fazal, F Parker, AM Palmer… - Journal of …, 2003 - Wiley Online Library
In this study we have tested the effects of a wide range of metabotropic glutamate receptor ligands on (i) depolarisation‐evoked efflux of pre‐accumulated d‐[ 3 H]aspartic acid (d‐[ 3 H]…
Number of citations: 36 onlinelibrary.wiley.com
P Raboisson, A Breitholtz-Emanuelsson… - Bioorganic & medicinal …, 2012 - Elsevier
AZD9272 and AZD6538 are two novel mGluR5 negative allosteric modulators selected for further clinical development. An initial high-throughput screening revealed leads with …
Number of citations: 42 www.sciencedirect.com
MJ Marino, PJ Conn - Current opinion in pharmacology, 2006 - Elsevier
Metabotropic glutamate receptors (mGluRs) have been proposed as novel targets for the treatment of a variety of disorders. Recently, highly selective allosteric modulators of the …
Number of citations: 130 www.sciencedirect.com
DL Taylor, LT Diemel, ML Cuzner… - Journal of …, 2002 - Wiley Online Library
Regulation of microglial reactivity and neurotoxicity is critical for neuroprotection in neurodegenerative diseases. Here we report that microglia possess functional group II metabotropic …
Number of citations: 174 onlinelibrary.wiley.com

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